molecular formula C15H15ClN4OS B11002638 2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11002638
M. Wt: 334.8 g/mol
InChI Key: RVEOABOHPCFHAG-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.

    Thiadiazole Formation: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the chlorinated indole with the thiadiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole core, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the acetamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(4-bromo-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(4-chloro-1H-indol-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the indole and thiadiazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H15ClN4OS

Molecular Weight

334.8 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H15ClN4OS/c1-2-4-14-18-19-15(22-14)17-13(21)9-20-8-7-10-11(16)5-3-6-12(10)20/h3,5-8H,2,4,9H2,1H3,(H,17,19,21)

InChI Key

RVEOABOHPCFHAG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

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